molecular formula C21H23ClN2O6S2 B3991923 Diethyl 5-({[(3-chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-({[(3-chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B3991923
M. Wt: 499.0 g/mol
InChI Key: OEILNEIXKGXORG-UHFFFAOYSA-N
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Description

Diethyl 5-({[(3-chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a chloro-ethoxyphenyl group, and various ester and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-({[(3-chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of 3-chloro-4-ethoxybenzoyl chloride with a thiophene derivative under basic conditions, followed by esterification and amidation reactions. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification methods like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-({[(3-chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Diethyl 5-({[(3-chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Diethyl 5-({[(3-chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 5-({[(3-chloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)-3-methylthiophene-2,4-dicarboxylate
  • Diethyl 5-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-3-methylthiophene-2,4-dicarboxylate

Uniqueness

Diethyl 5-({[(3-chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-3-methylthiophene-2,4-dicarboxylate is unique due to the specific combination of functional groups and the presence of the chloro-ethoxyphenyl moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

diethyl 5-[(3-chloro-4-ethoxybenzoyl)carbamothioylamino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O6S2/c1-5-28-14-9-8-12(10-13(14)22)17(25)23-21(31)24-18-15(19(26)29-6-2)11(4)16(32-18)20(27)30-7-3/h8-10H,5-7H2,1-4H3,(H2,23,24,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEILNEIXKGXORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C(=C(S2)C(=O)OCC)C)C(=O)OCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl 5-({[(3-chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-3-methylthiophene-2,4-dicarboxylate

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